N-(4-ethoxyphenyl)-3-methyl-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrano[2,3-c]pyrazole-4-carboxamide
Description
This compound belongs to the pyranopyrazole class, characterized by a fused pyran and pyrazole ring system. The structure includes a 4-ethoxyphenyl group at the N-position of the pyrazole, a phenyl substituent at the 1-position, and a carboxamide moiety at the 4-position of the tetrahydropyrano ring.
Properties
Molecular Formula |
C22H21N3O4 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-3-methyl-6-oxo-1-phenyl-4,5-dihydropyrano[2,3-c]pyrazole-4-carboxamide |
InChI |
InChI=1S/C22H21N3O4/c1-3-28-17-11-9-15(10-12-17)23-21(27)18-13-19(26)29-22-20(18)14(2)24-25(22)16-7-5-4-6-8-16/h4-12,18H,3,13H2,1-2H3,(H,23,27) |
InChI Key |
LVIJEBWKPCCMBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)OC3=C2C(=NN3C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-3-methyl-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrano[2,3-c]pyrazole-4-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-ethoxyaniline with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. The final step involves the acylation of the pyrazole derivative with a suitable carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-3-methyl-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrano[2,3-c]pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-(4-ethoxyphenyl)-3-methyl-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrano[2,3-c]pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-3-methyl-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrano[2,3-c]pyrazole-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyranopyrazole Derivatives with Varied Substituents
Example Compound: 6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile (from )
- Core Structure: Pyranopyrazole with a methoxyphenyl group (vs. ethoxyphenyl in the query compound).
- Key Differences: Substituent: 4-Methoxyphenyl (smaller ethoxy analog) vs. 4-ethoxyphenyl (longer chain, increased lipophilicity). Functional Groups: Amino and nitrile groups at positions 5 and 6 (vs. carboxamide at position 4).
- Impact : The ethoxy group in the query compound may enhance membrane permeability compared to methoxy, while the carboxamide could improve hydrogen-bonding interactions with biological targets .
Pyrrolo[1,2-b]pyridazine Carboxamides (Patent Compounds from )
Example Compound: (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-...-carboxamide
- Core Structure: Pyrrolo[1,2-b]pyridazine (vs. pyranopyrazole in the query compound).
- Key Differences: Heterocycle: Pyrrolopyridazine (nitrogen-rich, planar) vs. pyranopyrazole (oxygen-containing, less rigid). Substituents: Trifluoromethyl, morpholinylethoxy, and cyano groups (enhanced metabolic stability and target affinity) vs. ethoxyphenyl and phenyl.
- Impact : The patent compounds likely exhibit superior pharmacokinetic properties due to fluorine atoms and morpholine, whereas the query compound’s ethoxyphenyl may favor specific solubility profiles .
Dihydropyridine Derivatives ()
Example Compound: 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide
- Core Structure: 1,4-Dihydropyridine (vs. pyranopyrazole).
- Key Differences: Ring System: Dihydropyridine (redox-active, calcium channel modulator) vs. Substituents: Thioether, furyl, and cyano groups (electron-withdrawing effects) vs. ethoxyphenyl and carboxamide.
- Impact: Dihydropyridines are classically associated with cardiovascular activity, while pyranopyrazoles may diverge toward anti-inflammatory or anticancer applications .
Comparative Data Table
Research Findings and Implications
- Structural Flexibility: The pyranopyrazole core offers synthetic versatility, allowing substituent tuning for target selectivity. Ethoxy vs. methoxy substitutions may optimize pharmacokinetics .
- Carboxamide Role : The carboxamide group in the query compound and patent analogs suggests a shared mechanism (e.g., protease inhibition via hydrogen bonding), but core structure dictates target class .
- Gaps in Data: Limited pharmacological data for the query compound necessitate further studies to validate its activity against specific enzymes or receptors.
Biological Activity
N-(4-ethoxyphenyl)-3-methyl-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrano[2,3-c]pyrazole-4-carboxamide is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a tetrahydropyrano moiety fused with a pyrazole ring. The synthesis of such compounds typically involves multi-step reactions that include cyclization and functional group modifications. Various synthetic approaches have been reported in literature, often focusing on optimizing yields and biological activity.
Biological Activities
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to N-(4-ethoxyphenyl)-3-methyl-6-oxo have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Properties
Pyrazole compounds have also been evaluated for their antimicrobial efficacy. In vitro studies suggest that certain derivatives possess notable activity against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
3. Anticancer Potential
Some studies have highlighted the cytotoxic effects of pyrazole derivatives against cancer cell lines. For instance, specific compounds have shown selective toxicity towards tumor cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
Case Study 1: Anti-inflammatory Efficacy
A study conducted by Selvam et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory activity through TNF-α and IL-6 inhibition assays. The most potent compounds exhibited up to 93% inhibition of IL-6 at 10 µM concentrations compared to dexamethasone's 86% at 1 µM .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Dexamethasone | 76% | 86% |
| Compound A | 61% | 76% |
| Compound B | 85% | 93% |
Case Study 2: Antimicrobial Activity
Burguete et al. reported the synthesis of novel pyrazole derivatives with promising antimicrobial properties against Mycobacterium tuberculosis (MTB) and various bacterial strains. The most effective compound showed significant inhibition at low concentrations compared to standard antibiotics .
| Compound | MTB Inhibition (µg/mL) | Bacterial Strains Tested |
|---|---|---|
| Rifampin | 0.25 | MTB |
| Compound C | 6.25 | E. coli, Bacillus subtilis |
The biological activities of N-(4-ethoxyphenyl)-3-methyl-6-oxo-pyrazole derivatives can be attributed to their ability to interact with specific molecular targets:
1. Cytokine Modulation
Inhibition of pro-inflammatory cytokines suggests that these compounds may act on signaling pathways involved in inflammation, potentially through NF-kB pathway modulation.
2. Antimicrobial Mechanisms
The antimicrobial action may involve interference with bacterial protein synthesis or cell wall integrity, leading to cell lysis.
3. Cancer Cell Targeting
Cytotoxic effects on cancer cells could result from the induction of apoptosis or cell cycle arrest mechanisms influenced by the compound's interaction with cellular pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
